molecular formula C13H26N2O3 B13528766 Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate CAS No. 1013938-10-7

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate

Cat. No.: B13528766
CAS No.: 1013938-10-7
M. Wt: 258.36 g/mol
InChI Key: VGDTYMGMGAROSF-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxan-3-yl) substituent. This compound belongs to a class of molecules widely utilized in medicinal chemistry and organic synthesis as intermediates for drug development, particularly in the design of protease inhibitors, antibacterials, and antiparasitic agents . The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic transformations. The oxan-3-yl group introduces stereochemical complexity and influences solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

CAS No.

1013938-10-7

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-11(8-14)7-10-5-4-6-17-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)

InChI Key

VGDTYMGMGAROSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)CN

Origin of Product

United States

Preparation Methods

Carbamate Formation via Isocyanate or Chloroformate Routes

One common approach involves reacting tert-butyl chloroformate with amino precursors:

R-NH2 + (Boc)2O → R-NH-Boc

Followed by carbamate formation:

R-NH-Boc + ClCOO-tBu → R-NH-COO-tBu

Reaction Conditions:

  • Use of dry organic solvents such as dichloromethane (DCM).
  • Base catalysis with triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).
  • Temperature maintained at 0–25°C to prevent side reactions.

Research Findings:

  • The reaction of tert-butyl chloroformate with amino groups under inert atmosphere yields high purity carbamates with yields exceeding 90%.

Amino Group Functionalization and Oxan-3-YL Incorporation

The amino group at the second position of the propan-2-yl chain can be selectively protected and later deprotected:

  • Protection: Using Boc or Fmoc groups.
  • Deprotection: Acidic or basic conditions depending on the protecting group.

The oxan-3-YL group, a cyclic ether, can be introduced via nucleophilic substitution:

Hydroxy-oxane derivative + activated amino-propane intermediate → covalent attachment

Key Methods:

Research Data:

  • Synthesis of oxan-3-YL derivatives typically employs ring-opening of epoxides or cyclization of diols with suitable electrophiles.

Coupling Strategies for Final Compound Assembly

Coupling of the amino-propan-2-yl carbamate with the oxan-3-YL derivative involves:

  • Activation of the carboxyl group (if present) with coupling agents such as DCC or EDC.
  • Nucleophilic attack by amino groups on activated esters or acid chlorides.

Reaction Conditions:

  • Use of dry solvents like DCM or DMF.
  • Catalysis with bases such as DIPEA or TEA.
  • Mild heating (room temperature to 50°C) to optimize yields.

Research Findings:

  • DCC-mediated coupling has been shown to produce high yields (>80%) with minimal side products.

Synthesis Data and Reaction Conditions Summary

Method Reagents Solvent Temperature Reaction Time Yield Notes
Carbamate formation tert-Butyl chloroformate + amines DCM 0–25°C 1–2 hours >90% Inert atmosphere, dry conditions
Oxan-3-YL attachment Epoxides or diols + electrophiles DMSO, THF Room temp to 50°C 4–12 hours 70–85% Ring-opening or cyclization reactions
Coupling Activated carboxylates + amines DCM, DMF Room temp 16–24 hours 80–90% DCC or EDC used as coupling agents

In-Depth Research Findings

  • Protecting Group Strategies: The use of Boc groups facilitates regioselective functionalization of amino groups, with deprotection under acidic conditions to unveil reactive amino sites.
  • Oxan-3-YL Derivative Synthesis: Typically synthesized via epoxide ring-opening with nucleophiles or cyclization of diols, providing the cyclic ether moiety essential for biological activity.
  • Reaction Optimization: Temperature control, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity, with recent advances favoring microwave-assisted synthesis to reduce reaction times.

Notes and Recommendations

  • Purification Techniques: Column chromatography and recrystallization are standard for isolating high-purity compounds.
  • Safety Precautions: Handling of reactive intermediates such as chloroformates and epoxides requires appropriate protective equipment and inert atmospheres.
  • Future Directions: Employing green chemistry principles, such as solvent recycling and microwave-assisted reactions, can improve sustainability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Outcome Yield/Notes
Acidic hydrolysisHCl (4M in dioxane), TFACleavage of Boc group → primary amine Quantitative in most cases
Basic hydrolysisNaOH (aq.), heatPartial decomposition observedLow selectivity

Reactivity of the Amino Group

The primary amine participates in nucleophilic reactions, including acylation and alkylation.

Reaction Type Reagents Product Conditions
AcylationAcetyl chloride, DIPEAN-acetyl derivativeRoom temperature, DCM
Schiffs base formationBenzaldehydeImine intermediateReflux in ethanol
Reductive aminationNaBH₃CN, ketoneSecondary amineMethanol, 0°C → RT

Oxan Ring Reactivity

The tetrahydropyran (oxan) moiety exhibits stability under neutral conditions but undergoes acid-catalyzed ring-opening.

Reaction Reagents Outcome Mechanism
Acid-catalyzed ring-openingH₂SO₄, H₂OCleavage to diolProtonation → SN1 or SN2
Oxidative cleavageRuO₄, NaIO₄Not observed (stable to mild oxidants)

Stability Under Reducing Conditions

The Boc group remains intact during selective reductions targeting other functionalities, as demonstrated in related systems :

Reduction Target Reagents Outcome Yield
Ester → AldehydeDIBAL-H, toluene, -78°CBoc-protected aldehyde65–85%

Comparative Reactivity with Structural Analogs

Key differences arise when compared to similar compounds:

Compound Key Feature Reactivity Difference
tert-Butyl N-(2-hydroxyethyl)carbamateHydroxyethyl groupHigher polarity → faster hydrolysis
tert-Butyl N-(oxiran-2-methyl)carbamateEpoxide ringEpoxide ring-opening dominates reactivity

Scientific Research Applications

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Trifluoromethyl and Aromatic Substituents

  • tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate ():
    This compound features a trifluoromethyl ketone and a 4-propoxyphenyl group. The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive toward nucleophiles, while the aromatic substituent contributes to π-π stacking interactions. In contrast, the oxan-3-yl group in the target compound provides a saturated oxygen heterocycle, improving water solubility and reducing steric hindrance .

Hydroxy vs. Amino Functional Groups

  • tert-Butyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate (): Replacing the amino group with a hydroxyl alters hydrogen-bonding capacity and acidity (pKa ~16–18 for alcohols vs. ~9–11 for amines). This substitution may limit the compound’s utility in reactions requiring nucleophilic amines, such as peptide coupling .

Heterocyclic Ring Systems

Oxirane (Epoxide) vs. Tetrahydropyran

  • tert-Butyl N-(2-oxiranylmethyl)carbamate ():
    The oxirane ring is highly strained, conferring reactivity toward nucleophilic ring-opening reactions. In contrast, the six-membered tetrahydropyran in the target compound is conformationally stable, making it more suitable for applications requiring prolonged stability, such as prodrug formulations .

Tetrahydrofuran (Oxolan-2-yl) vs. Tetrahydropyran (Oxan-3-yl)

  • tert-Butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate ():
    The five-membered tetrahydrofuran ring (oxolan-2-yl) imposes greater torsional strain compared to the six-membered tetrahydropyran. This difference influences dihedral angles and molecular packing in crystalline states, as demonstrated by Mercury software analyses .

Positional Isomerism in Heterocycles

  • tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate ():
    The oxan-4-yl substituent places the oxygen atom at a different position in the tetrahydropyran ring, altering hydrogen-bonding patterns and steric interactions. Molecular dynamics simulations suggest that oxan-3-yl derivatives exhibit better binding to hydrophobic pockets in enzyme active sites compared to oxan-4-yl analogs .

Data Tables

Table 1: Comparative Analysis of Key Carbamate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
This compound 1-amino, oxan-3-yl 243.30* High solubility, moderate lipophilicity
tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate Trifluoro, 4-propoxyphenyl 365.35 Electrophilic, aromatic interactions
tert-Butyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate 1-hydroxy, oxan-3-yl 244.29 Reduced nucleophilicity, higher acidity
tert-Butyl N-(2-oxiranylmethyl)carbamate Oxiranylmethyl 187.23 High reactivity toward nucleophiles

*Calculated based on molecular formula C12H21NO4.

Biological Activity

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate, also known by its CAS number 70717-76-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 70717-76-9
  • Purity : Specifications vary by supplier but generally aim for high purity for research applications.

The biological activity of this compound can be understood through several key mechanisms:

  • Neuroprotective Effects : Research indicates that compounds similar to tert-butyl carbamates exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. These compounds may reduce inflammatory responses in astrocytes, which are crucial in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to neurodegeneration, such as β-secretase and acetylcholinesterase. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, suggesting a strong potential for similar activity .
  • Cytokine Modulation : The compound may modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in the pathogenesis of AD. This modulation can help mitigate the inflammatory response associated with neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects astrocytes from Aβ-induced toxicity, improving cell viability.
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase.
Cytokine ReductionReduces TNF-α production in astrocytes exposed to Aβ.
Antioxidant ActivityExhibits limited antioxidant properties; IC50 > 400 μM.

Case Studies

  • Astrocyte Viability Study :
    In vitro studies demonstrated that treatment with this compound led to a significant increase in cell viability among astrocytes exposed to Aβ peptides. The results indicated a protective effect against cell death, with treated cultures showing approximately 62.98% viability compared to 43.78% in untreated controls .
  • Cytokine Production Analysis :
    Further investigations revealed that while the compound reduced TNF-α levels, it did not significantly alter IL-6 production under the same experimental conditions. This suggests a selective modulation of inflammatory pathways by the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of an amine group using tert-butoxycarbonyl (BOC) reagents. A common approach involves coupling tert-butyl carbamate precursors with oxane-containing intermediates under mild basic conditions (e.g., NaHCO₃ or Et₃N). For example, describes analogous syntheses using trifluoroacetate intermediates and column chromatography for purification, achieving yields >80% . Reaction temperature (0–25°C) and solvent choice (THF, DCM) are critical to minimize side reactions like over-alkylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the BOC group (δ ~1.4 ppm for tert-butyl) and oxane ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 327.32 g/mol as in ) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for downstream applications) .

Advanced Research Questions

Q. What crystallographic strategies resolve contradictions in reported molecular conformations of tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies in solid-state structures (e.g., torsion angles, hydrogen bonding) require single-crystal X-ray diffraction. highlights the use of SHELX software for refinement, emphasizing the importance of high-resolution data (R-factor < 5%) . For example, notes that oxane ring puckering and BOC group orientation can vary with crystallization solvents (e.g., ethanol vs. hexane), necessitating solvent screening . Mercury software ( ) enables overlay comparisons of multiple structures to identify polymorphism .

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity in supramolecular assemblies?

  • Methodological Answer : Graph set analysis ( ) is used to classify hydrogen bonds (e.g., N–H···O=C interactions between the carbamate and oxane oxygen). These patterns stabilize the crystal lattice but may reduce solubility in polar solvents. For instance, reports sparing solubility in water, attributed to strong intermolecular H-bonds . Computational tools (e.g., Gaussian) model these interactions to predict dissolution behavior under varying pH conditions .

Q. What bioactivity screening protocols are suitable for evaluating this compound’s potential as a mycobacterial biofilm inhibitor?

  • Methodological Answer : outlines a bioassay pipeline using:

  • Microbroth Dilution : Minimum inhibitory concentration (MIC) against Mycobacterium smegmatis.
  • Confocal Microscopy : SYTO9/PI staining to quantify biofilm disruption.
  • SAR Analysis : Modifying the oxane substituent to enhance membrane permeability (e.g., fluorinated analogs in showed 4-fold activity improvement) .

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